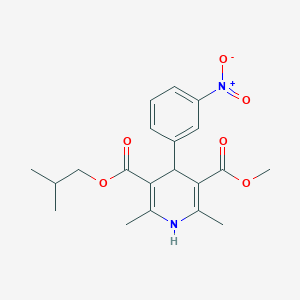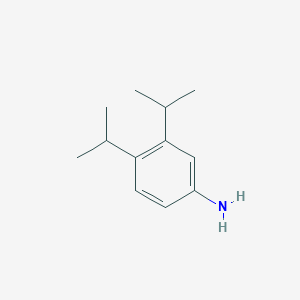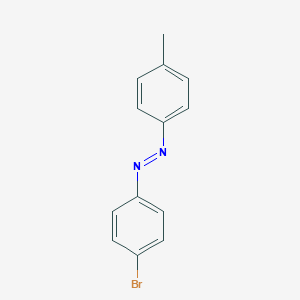
2-(4-Fluoropyridin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoropyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring . The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or alter the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-fluoropyridin-3-yl)propan-2-one, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoropyridin-3-yl)propan-2-ol involves its interaction with molecular targets through the fluorine atom, which can influence the compound’s binding affinity and reactivity. The fluorine atom’s electron-withdrawing properties can affect the compound’s overall electronic distribution, making it a valuable tool in medicinal chemistry for modulating the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluoropyridin-4-yl)propan-2-ol: A structural isomer with the fluorine atom in a different position on the pyridine ring.
2-(2,6-Dichloro-3-fluoropyridin-4-yl)propan-2-ol: A compound with additional chlorine atoms on the pyridine ring.
Uniqueness
2-(4-Fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-fluoropyridin-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSJRLWNDXAKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)




![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

